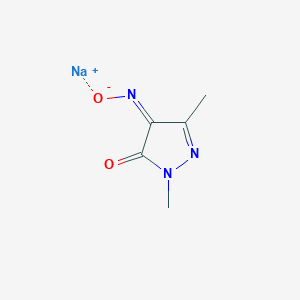

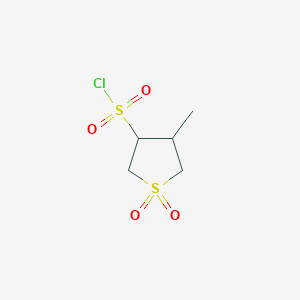

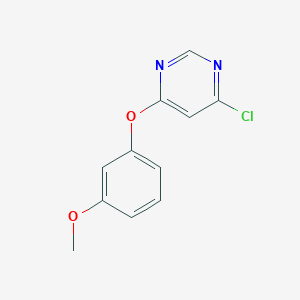

![molecular formula C12H5ClF6N2 B3039394 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine CAS No. 1031928-92-3](/img/structure/B3039394.png)

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine

Vue d'ensemble

Description

The “3,5-Bis(trifluoromethyl)phenyl” motif is a common structure in various organic compounds . It’s often used in the synthesis of pharmaceuticals and other organic compounds due to its unique properties .

Molecular Structure Analysis

The “3,5-Bis(trifluoromethyl)phenyl” motif has a molecular formula of C8H5BF6O2, an average mass of 257.926 Da, and a monoisotopic mass of 258.028687 Da .Chemical Reactions Analysis

Compounds with the “3,5-Bis(trifluoromethyl)phenyl” motif are involved in various organic transformations .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Bio-Evaluation

A study by Jha and Ramarao (2017) described the microwave-assisted synthesis of triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, utilizing 6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-ol as a precursor. These derivatives exhibited significant antibacterial and antifungal activities, comparable to standard drugs like Ciprofloxacin and Griseofulvin against specific pathogens (Jha & Ramarao, 2017).

NF-kappaB and AP-1 Gene Expression Inhibition

Palanki et al. (2000) investigated the structure-activity relationship of compounds including 6-[3,5-bis(trifluoromethyl)phenyl]-3-chloropyridazine as inhibitors of NF-kappaB and AP-1 gene expression. This study aimed at improving potential oral bioavailability and involved cell-based activity assessment and examination of gastrointestinal permeability (Palanki et al., 2000).

Synthesis of Novel Pyrazoline-based Scaffolds

Kiran et al. (2016) reported the synthesis of novel bis(1,2,3-triazoles) derivatives using 6-[3,5-bis(trifluoromethyl)phenyl]-3-chloropyridazine. These compounds were evaluated for their antibacterial and antioxidant activities, showing moderate effectiveness against certain bacterial strains and good radical scavenging activity (Kiran et al., 2016).

GC-ECD Determination in Herbicide Residue Analysis

Malissa et al. (1984) developed a method for determining residues of 3-phenyl-4-hydroxy-6-chloropyridazine, a metabolite of the herbicide Pyridate, in cereal matrices. This involved derivatisation into 3-phenyl-4,6-dichloropyridazine and measurement via Capillary-GC with EC-detection (Malissa et al., 1984).

Synthesis for NSAID Development

Husain et al. (2017) synthesized novel pyridazine derivatives for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). This research involved evaluating analgesic and anti-inflammatory activities in experimental animals, indicating significant effects in these areas (Husain et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing the 3,5-bis(trifluoromethyl)phenyl motif, have been found to be involved in various pharmacological activities .

Mode of Action

Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif have been reported to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine may interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations , suggesting that this compound may also influence various biochemical pathways.

Result of Action

Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif have been found to exhibit numerous pharmacological activities , suggesting that this compound may have similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5ClF6N2/c13-10-2-1-9(20-21-10)6-3-7(11(14,15)16)5-8(4-6)12(17,18)19/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCOCQICNFECRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5ClF6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

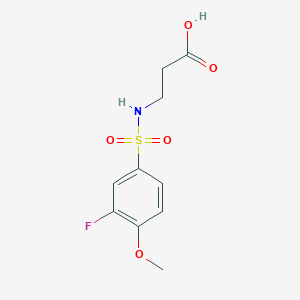

![[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid](/img/structure/B3039318.png)

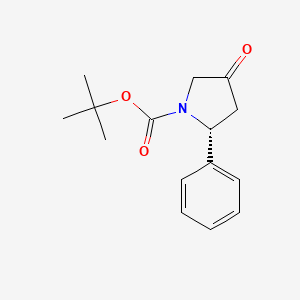

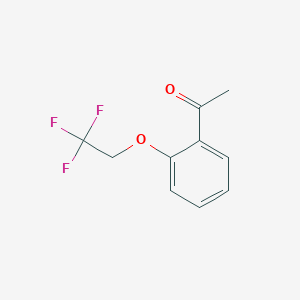

![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)

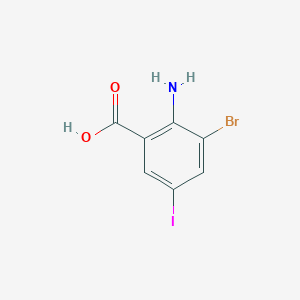

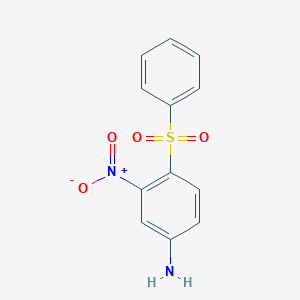

![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)

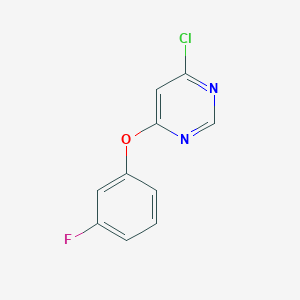

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)